molecular formula C15H20N6O3 B14971588 N~2~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B14971588
M. Wt: 332.36 g/mol
InChI Key: SPIFJEBOSBPQSH-UHFFFAOYSA-N
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Description

N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes methoxypropyl, methylphenyl, and nitropyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxypropylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with 5-nitropyrimidine-2,4,6-triamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted derivatives .

Scientific Research Applications

N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

2-N-(3-methoxypropyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O3/c1-10-4-6-11(7-5-10)18-14-12(21(22)23)13(16)19-15(20-14)17-8-3-9-24-2/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20)

InChI Key

SPIFJEBOSBPQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCOC

Origin of Product

United States

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